1-HEPTYL-2-PYRROLIDONE
Overview
Description
1-HEPTYL-2-PYRROLIDONE is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a heptyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis .
Preparation Methods
The synthesis of 1-HEPTYL-2-PYRROLIDONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-HEPTYL-2-PYRROLIDONE undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at various positions on the pyrrolidinone ring, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include specific oxidants, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-HEPTYL-2-PYRROLIDONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-HEPTYL-2-PYRROLIDONE involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate various enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-HEPTYL-2-PYRROLIDONE can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the heptyl group, commonly used in organic synthesis and medicinal chemistry.
N-Octylpyrrolidone: Another derivative with an octyl group, used in various industrial applications.
N-Vinylpyrrolidone: A vinyl-substituted pyrrolidinone, widely used in polymer chemistry.
The uniqueness of this compound lies in its specific heptyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-heptylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-9-12-10-7-8-11(12)13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYCNPJFMLCRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484248 | |
Record name | 1-HEPTYLPYRROLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69343-70-0 | |
Record name | 1-HEPTYLPYRROLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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